![molecular formula C14H10BrF2NO B2958767 4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol CAS No. 1232825-44-3](/img/structure/B2958767.png)
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Chemical Biology: It is used to study the effects of chemical modifications on biological systems.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3,5-difluorobenzylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding amines.
Wirkmechanismus
The mechanism of action of 4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity by participating in halogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol: Similar structure but with a phenyl group instead of a benzyl group.
4-bromo-2-{(E)-[(3,5-difluorobenzyl)amino]methyl}phenol: Similar structure but with an amino group instead of an imino group.
Uniqueness
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and binding properties. The imine group also provides a versatile functional site for further chemical modifications, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,5-difluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,8,19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJENLXTVKXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NCC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2958685.png)
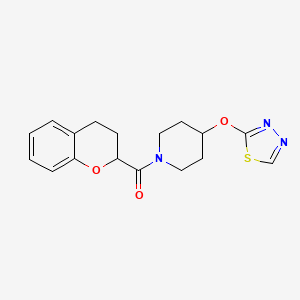
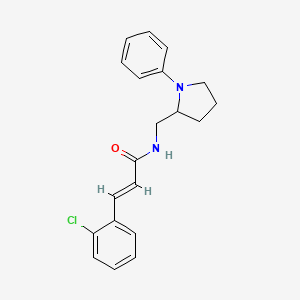
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
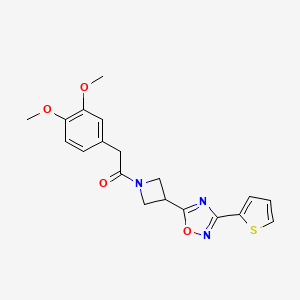
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2958694.png)


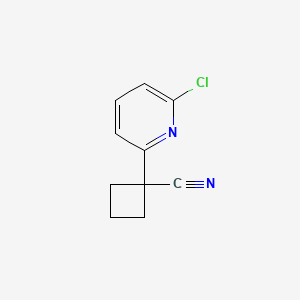
![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

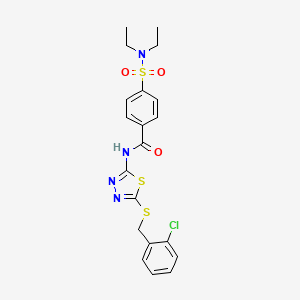
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea](/img/structure/B2958704.png)
